methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate
CAS No.: 1324012-19-2
Cat. No.: VC4400989
Molecular Formula: C20H20N4O5S
Molecular Weight: 428.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324012-19-2 |
|---|---|
| Molecular Formula | C20H20N4O5S |
| Molecular Weight | 428.46 |
| IUPAC Name | methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |
| Standard InChI Key | UHSWDTLFNAJDMP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Introduction
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a complex organic compound classified under the category of pyrazole derivatives. It features a benzoate moiety linked to a pyrazole ring, which is further substituted with a sulfamoyl group and a methyl group. The compound is identified by its CAS number 1324011-73-5 and has a molecular formula of C₂₁H₂₆N₄O₅S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in its structure.
Synthesis
The synthesis of methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate typically involves multi-step reactions. These reactions require careful control of conditions such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and reaction time to optimize yield and purity.
Mechanism of Action and Applications
The mechanism of action for methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate primarily relates to its interaction with biological targets. Studies involving in vitro assays are essential for elucidating these mechanisms, often employing cell lines relevant to specific diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume